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Compound of Interest

Compound Name: 4-methoxypyridine-2-thiol

CAS No.: 204996-07-6

Cat. No.: B6613390

Get Quote

Executive Summary
4-Methoxypyridine-2-thiol is a functionalized pyridine derivative used primarily as a scaffold in

medicinal chemistry. It serves as a precursor for thieno[2,3-b]pyridines, a class of compounds

with significant biological activity, including kinase inhibition (e.g., Cdc7, inhibitors). The

compound exhibits thiol-thione tautomerism, a property that dictates its reactivity profile—

favoring S-alkylation under basic conditions and N-alkylation or coordination chemistry in

neutral/acidic media.

This guide details the chemical identity, validated synthesis protocols, tautomeric behavior, and

applications of 4-methoxypyridine-2-thiol, designed for researchers requiring high-purity

intermediates for drug development.
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Property Detail

IUPAC Name 4-Methoxypyridine-2-thiol

Common Synonyms
2-Mercapto-4-methoxypyridine; 4-Methoxy-

2(1H)-pyridinethione

CAS Number
76041-73-1 (Note: Often synthesized in situ

from 17228-69-2)

Molecular Formula C₆H₇NOS

Molecular Weight 141.19 g/mol

Appearance Yellow crystalline solid (characteristic of thiones)

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

Precursor CAS 2-Chloro-4-methoxypyridine (17228-69-2)

Tautomerism: The Thiol-Thione Equilibrium
Like 2-mercaptopyridine, this compound exists in a dynamic equilibrium between the thiol (A)

and thione (B) forms. In solution (especially polar solvents like DMSO or water), the thione form

predominates due to the stabilization energy of the amide-like resonance. However, in the

presence of a base, the thiolate anion is formed, driving reactivity exclusively toward the sulfur

atom (S-alkylation).
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Figure 1: Tautomeric equilibrium and activation to the thiolate anion.

Synthesis & Manufacturing

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b6613390/docs?utm_src=pdf-body-img#4-methoxypyridine-2-thiol-technical-guide-synthesis-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6613390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most robust route for synthesizing 4-methoxypyridine-2-thiol is the nucleophilic

substitution of 2-chloro-4-methoxypyridine with thiourea, followed by alkaline hydrolysis. This

method avoids the use of foul-smelling H₂S gas and provides high yields.

Reagents Required
Precursor: 2-Chloro-4-methoxypyridine (CAS: 17228-69-2)

Reagent: Thiourea (CAS: 62-56-6)

Solvent: Ethanol (EtOH) or n-Propanol

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

Acid: Hydrochloric Acid (HCl, 2N)

Step-by-Step Protocol
Isothiouronium Salt Formation:

Dissolve 2-chloro-4-methoxypyridine (1.0 eq) and thiourea (1.2 eq) in ethanol.

Heat the mixture to reflux (78°C) for 3–6 hours.

Observation: The reaction typically precipitates the isothiouronium chloride salt upon

cooling.

Checkpoint: TLC (EtOAc/Hexane) should show consumption of the starting chloride.

Hydrolysis to Thiol:

Add an aqueous solution of NaOH (2.5 eq) directly to the reaction mixture.

Continue refluxing for 1–2 hours to cleave the urea moiety.

Mechanism:[1] The hydroxide attacks the amidine carbon, releasing urea and generating

the sodium thiolate.
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Cool the mixture to room temperature.

Acidify carefully with 2N HCl to pH ~4–5.

Critical Step: The product (4-methoxypyridine-2-thiol) will precipitate as a yellow solid

(thione form).

Filter the solid, wash with cold water, and dry under vacuum.

Recrystallization: If necessary, recrystallize from Ethanol/Water.
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Figure 2: Synthetic pathway from 2-chloro-4-methoxypyridine via the thiourea method.[2]

Applications in Drug Discovery
Scaffold for Thieno[2,3-b]pyridines
The primary application of 4-methoxypyridine-2-thiol is as a building block for thieno[2,3-

b]pyridine derivatives. These fused systems are bioisosteres of quinolines and indoles, widely

explored in kinase inhibitor research (e.g., PI3K, mTOR inhibitors).

Mechanism: The thiol group undergoes S-alkylation with an α-halocarbonyl (e.g.,

chloroacetaldehyde or ethyl bromoacetate), followed by an intramolecular Thorpe-Ziegler
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cyclization to form the thiophene ring fused to the pyridine.

Metal Chelation & Ligand Design
The 2-mercaptopyridine motif (N,S-donor) is a potent bidentate ligand. The 4-methoxy

substituent alters the electronic properties (electron-donating), increasing the basicity of the

nitrogen and the nucleophilicity of the sulfur, which can tune the stability and solubility of metal

complexes (e.g., Ru, Ir) used in catalysis or photochemistry.

Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed:

¹H NMR (DMSO-d₆):

δ 3.8–3.9 ppm (s, 3H): Methoxy group (-OCH₃).

δ 13.0–13.5 ppm (br s, 1H): NH proton (indicative of the thione tautomer).

Aromatic Region: Look for the characteristic splitting pattern of the pyridine ring (d, dd, d)

shifted by the electron-donating methoxy group.

Mass Spectrometry (ESI):

[M+H]⁺: Calculated 142.03; Observed ~142.1.

IR Spectroscopy:

~1100–1200 cm⁻¹: C=S stretch (thione character).

~2800–3000 cm⁻¹: N-H stretch (broad).

Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Odor: Like most mercaptans and thiones, this compound has a distinct, unpleasant sulfurous

odor ("stench").

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6613390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling:

Always handle in a fume hood.

Treat glassware with bleach (sodium hypochlorite) solution immediately after use to

oxidize residual thiols and neutralize the odor.

Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation to the disulfide (2,2'-

dithiobis(4-methoxypyridine)).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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